cis-Indatraline hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H16Cl3N |
|---|---|
Molecular Weight |
328.7 g/mol |
IUPAC Name |
(1R,3R)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C16H15Cl2N.ClH/c1-19-16-9-13(11-4-2-3-5-12(11)16)10-6-7-14(17)15(18)8-10;/h2-8,13,16,19H,9H2,1H3;1H/t13-,16-;/m1./s1 |
InChI Key |
QICQDZXGZOVTEF-OALZAMAHSA-N |
Isomeric SMILES |
CN[C@@H]1C[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |
Canonical SMILES |
CNC1CC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |
Origin of Product |
United States |
Chemical Synthesis and Stereochemical Aspects of Cis Indatraline
Established Synthetic Methodologies for Indatraline (B1671863) and its Isomers
The creation of the indatraline scaffold, a 3-phenyl-1-indanamine core, has been approached through several distinct chemical pathways. These methods range from classical reactions to modern transition-metal-catalyzed processes, each offering unique advantages and challenges.
Initial synthetic strategies for indatraline and related compounds often relied on established organic reactions. One notable method involves the Friedel-Crafts alkylation of a benzene (B151609) ring with a suitable acrylic acid derivative. For instance, the synthesis of a deuterium-labeled version of indatraline utilized the Friedel-Crafts alkylation of deuterated benzene with (E)-3-(3,4-dichlorophenyl)acrylic acid as a pivotal step. nih.gov This approach builds the carbon skeleton by forming a key carbon-carbon bond through electrophilic aromatic substitution, followed by cyclization to form the indanone core. The indanone is then subjected to further functional group manipulations, including reduction and amination, to yield the final indatraline structure. acs.org Another approach described involves a Heck arylation of methyl cinnamate (B1238496), which is then followed by an in-situ catalytic hydrogenation to produce the saturated β,β-diaryl product. nih.gov This intermediate is then converted to indatraline through several steps including hydrolysis and amination. nih.gov
A significant advancement in the synthesis of the indatraline framework involves a ring contraction strategy mediated by hypervalent iodine(III) reagents. nih.gov This approach provides a diastereoselective route to the trans-1,3-disubstituted indane core, a key precursor to indatraline. mdpi.com The key step is the oxidative rearrangement of a 1,2-dihydronaphthalene (B1214177) derivative using reagents like [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB or Koser's reagent). nih.govresearchgate.net This metal-free protocol proceeds under mild conditions and can be performed in various solvents, including methanol (B129727) or acetonitrile. researchgate.netaminer.org
The reaction involves the treatment of a 1,2-dihydronaphthalene with HTIB, which promotes a ring contraction to form the desired indane system. nih.gov A notable feature of this method is its diastereoselectivity, yielding the trans-indane as the major product. nih.gov The efficiency of the reaction is highly dependent on the stoichiometry of the iodine(III) reagent. nih.govresearchgate.net
Table 1: Effect of HTIB Stoichiometry on the Oxidation of 1,2-dihydronaphthalene 5 in Methanol mdpi.comnih.gov An interactive table is available in the online version of this article.
| Entry | HTIB (equivalents) | Temperature | Products and Yields |
|---|---|---|---|
| 1 | 0.9 | Room Temp. | Naphthalene (B1677914) 7 (17%); Indane 4 (25%); Diastereomeric addition product 8 (26%) |
| 2 | 2.8 | Room Temp. | Indane 4 (50%); Diastereomeric addition product 8 (39%) |
As shown in the table, increasing the amount of HTIB from 0.9 to 3.6 equivalents significantly improves the yield of the desired ring contraction product (indane 4) while minimizing the formation of the naphthalene byproduct. nih.gov The resulting trans-indane intermediate can then be converted to (±)-indatraline through subsequent steps, such as a Hofmann rearrangement. mdpi.com
Palladium catalysis has provided versatile tools for the synthesis of complex molecules, including precursors to indatraline. nih.govnsf.gov One such method is the Heck-Matsuda reaction, which has been employed in a formal total synthesis of (±)-indatraline. mdpi.com This reaction involves the palladium-catalyzed arylation of an alkene, such as methyl cinnamate, with an arenediazonium salt. nih.gov
In a specific application, the Heck arylation of methyl cinnamate with 3,4-dichlorobenzenediazonium (B8271992) tetrafluoroborate, followed by an in-situ catalytic hydrogenation, yields a saturated β,β-diarylpropanoate. nih.gov This product is a key intermediate that can be elaborated into the indatraline structure. The control of the hydrogenation step is critical to avoid undesired dehalogenation side reactions. nih.gov Palladium catalysis is also instrumental in other related transformations, such as the regioselective C-H acetoxylation of indolines, demonstrating its broad utility in functionalizing heterocyclic systems relevant to medicinal chemistry. nsf.govnih.gov
Stereoselective synthesis, the ability to preferentially form one stereoisomer over another, is crucial in medicinal chemistry. numberanalytics.comiupac.org In the context of indatraline, control over the two stereocenters is paramount.
The iodine(III)-mediated ring contraction of 1,2-dihydronaphthalenes is a prime example of a diastereoselective reaction, as it preferentially yields the trans-1,3-disubstituted indane. nih.govnih.gov This stereochemical outcome is dictated by the mechanism of the rearrangement. The trans-isomer is often a difficult target in synthetic chemistry, making this a valuable method. researchgate.net
Other stereoselective approaches have also been developed. For instance, an asymmetric synthesis of (+)-indatraline has been achieved using a rhodium-catalyzed C-H activation process. mdpi.com Stereoselective synthesis can involve various techniques, including the use of chiral catalysts or auxiliaries to guide the formation of a specific enantiomer or diastereomer. numberanalytics.comyoutube.com The synthesis of all four possible stereoisomers of a related compound, streptopyrrolidine, was achieved through a highly stereoselective aldol-type reaction, highlighting a common strategy for controlling stereochemistry. nih.gov
Diastereomeric and Enantiomeric Purity in Synthesis
Achieving high levels of diastereomeric and enantiomeric purity is a central challenge in the synthesis of chiral molecules like cis-indatraline.
The synthesis of molecules with multiple stereocenters often leads to the formation of a mixture of diastereomers, which, unlike enantiomers, have different physical properties. libretexts.org This allows for their separation by techniques like column chromatography or crystallization. nih.gov
In the synthesis of indatraline via the iodine(III)-mediated ring contraction, a mixture of diastereomers of an addition product (dimethoxy indane 8) is formed alongside the desired product. nih.govresearchgate.net The separation of the desired trans-indane from these byproducts is a necessary and challenging purification step. Similarly, stereoselective reactions rarely provide 100% selectivity, often yielding a major diastereomer contaminated with minor ones, necessitating careful purification. nih.gov
The resolution of racemic mixtures, which are 50:50 mixtures of enantiomers, presents another significant hurdle. Since enantiomers have identical physical properties, their separation requires conversion into a mixture of diastereomers by reacting them with a pure chiral resolving agent. libretexts.org These newly formed diastereomeric salts can then be separated. gavinpublishers.com This process, while effective, can be inefficient and requires a suitable, enantiomerically pure resolving agent. libretexts.orggavinpublishers.com The ultimate goal in modern synthesis is to develop highly stereoselective or even enantiospecific reactions that produce a single desired stereoisomer, thereby circumventing the need for difficult separation processes.
Methods for Isolation and Characterization of Stereoisomers
The separation and characterization of cis-indatraline's stereoisomers are crucial for understanding their distinct pharmacological profiles. Due to their identical physical and chemical properties in an achiral environment, separating enantiomers requires chiral-specific methods. pharmtech.com
One common approach is chiral resolution , which involves the conversion of the racemic mixture into a pair of diastereomers by reacting it with a chiral resolving agent. wikipedia.org These diastereomers, having different physical properties, can then be separated by conventional techniques like crystallization. wikipedia.org For instance, the enantiomers of the slow-onset dopamine (B1211576) reuptake inhibitor CTDP-32476, a compound related to indatraline, were successfully separated by fractional crystallization using N-acetylleucine enantiomers as resolving agents. acs.org
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is another powerful technique for the separation and quantification of indatraline enantiomers. nih.gov A study detailed the development of an HPLC method based on a modified β-cyclodextrin phase to determine the enantiopurity of indatraline enantiomers. nih.gov This method proved to be highly reliable for quantifying enantiomeric excess up to 99.75% for the (1R,3S)-enantiomer and 99.67% for the (1S,3R)-enantiomer. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of chiral solvating agents (CSAs) can also be used for the discrimination of enantiomers. nih.gov For indatraline, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) was identified as a suitable CSA for differentiating the enantiomers in ¹H NMR spectroscopy, allowing for the determination of enantiomeric purity. nih.gov
Stereochemical Influence on Biological Activity
Stereochemistry plays a pivotal role in the biological activity of indatraline, as the different spatial arrangements of its stereoisomers lead to distinct interactions with biological targets. biomedgrid.commdpi.comnih.gov The cis- and trans-isomers of indatraline, as well as their respective enantiomers, exhibit significant differences in their potency and selectivity as monoamine reuptake inhibitors. wikipedia.org
Indatraline acts as a potent inhibitor of serotonin (B10506) (SERT), dopamine (DAT), and norepinephrine (B1679862) (NET) transporters. tocris.comrndsystems.com The specific stereochemistry of the molecule, particularly the (1R,3S)-configuration of cis-indatraline, is crucial for its high affinity and activity at these transporters. ontosight.ai While both enantiomers of a chiral drug can have similar activities in some cases, often one enantiomer (the eutomer) is significantly more active than the other (the distomer). researchgate.net In many instances, the distomer may be inactive or even contribute to undesirable side effects. youtube.com
The trans-isomers of indatraline are generally less potent than the cis-isomers. wikipedia.org Within the cis-isomers, the (1R,3S)-enantiomer is the more active form. This stereoselectivity is a common phenomenon in pharmacology, where the three-dimensional structure of a drug molecule dictates its fit and interaction with the binding site of a protein, such as a transporter or receptor. youtube.com
Table 1: Biological Activity of Indatraline Hydrochloride
| Target | Kᵢ (nM) |
| Serotonin Transporter (SERT) | 0.42 |
| Dopamine Transporter (DAT) | 1.7 |
| Norepinephrine Transporter (NET) | 5.8 |
| Data from Tocris Bioscience and R&D Systems. tocris.comrndsystems.com |
Structural Modification and Analogue Development
Rational Design Principles for Novel Indatraline Analogues
The development of novel indatraline analogues is guided by the principles of rational drug design, aiming to optimize the pharmacological profile for specific therapeutic applications. nih.gov A key strategy involves modifying the indatraline scaffold to alter its affinity and selectivity for the monoamine transporters. nih.gov This approach seeks to fine-tune the molecule's properties, such as its onset and duration of action, to create compounds with improved therapeutic potential, for example, as treatments for substance abuse. wikipedia.orgnih.gov
One of the primary goals in designing indatraline analogues has been to develop slow-onset, long-duration monoamine reuptake inhibitors. nih.gov This is based on the hypothesis that a slower onset of action may reduce the abuse potential of a psychostimulant, while a longer duration of action would provide a more sustained therapeutic effect. nih.gov N-alkylation of the amino group in indatraline is one such modification that can slow the onset of action. wikipedia.org
Systematics of Substituent Effects on Chemical Properties (e.g., Aromatic Rings, Amine Groups, Methoxy (B1213986) Substituents)
The chemical properties and biological activity of indatraline analogues are highly sensitive to the nature and position of substituents on the molecule. libretexts.orglibretexts.org
Aromatic Rings: Modifications to the dichlorophenyl ring of indatraline can significantly impact its binding affinity and selectivity. The position of the chlorine atoms is critical for high-affinity binding.
Amine Group: The secondary amine in indatraline is a key site for modification. N-alkylation, such as N-methylation, can influence the compound's pharmacokinetic properties, leading to a slower onset of action. wikipedia.org This is because the N-alkylated analogue may act as a prodrug, requiring N-demethylation to become fully active. wikipedia.org
Methoxy Substituents: The introduction of methoxy groups onto the indane ring system has been explored to modulate the pharmacological profile of indatraline. nih.govacs.org A study on a series of methoxy-containing derivatives of indatraline revealed that the position of the methoxy group greatly affected affinity and selectivity for the monoamine transporters. nih.govacs.orgfigshare.com For example, the 4-methoxy derivative retained high affinity for the dopamine transporter, similar to indatraline itself, while other methoxy analogues showed lower affinity for all three transporters. nih.govfigshare.com Interestingly, the 6-methoxy derivative displayed the highest affinity for both the serotonin and norepinephrine transporters. nih.govfigshare.com
Elucidation of Structure-Activity Relationships (SAR) through Analogues
The synthesis and evaluation of a wide range of indatraline analogues have been instrumental in elucidating the structure-activity relationships (SAR) for this class of compounds. nih.govelsevierpure.com SAR studies provide a systematic understanding of how specific structural features of a molecule contribute to its biological activity. mdpi.com
For indatraline and its analogues, SAR studies have revealed several key insights:
Stereochemistry: As discussed earlier, the cis-stereochemistry is preferred for high potency, with the (1R,3S)-enantiomer being the most active. wikipedia.org
Phenyl Ring Substitution: The 3,4-dichloro substitution pattern on the phenyl ring is optimal for high-affinity binding to the monoamine transporters.
Indane Ring Modifications: The introduction of substituents on the indane ring, such as methoxy groups, can modulate the affinity and selectivity of the analogues. nih.govacs.org For example, a 6-methoxy substituent enhanced affinity for SERT and NET. nih.gov
N-Alkylation: Modification of the amine group through N-alkylation can alter the pharmacokinetic profile, leading to a slower onset and longer duration of action. wikipedia.org
These SAR findings have been crucial in guiding the design of new indatraline analogues with tailored pharmacological properties.
Molecular and Cellular Pharmacological Investigations of Cis Indatraline
Monoamine Transporter System Interactions
Cis-Indatraline is recognized as a potent, non-selective inhibitor of monoamine transporters, which are responsible for the reuptake of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) from the synaptic cleft. iiab.menih.govnih.gov The interaction of cis-indatraline with these transporters is characterized by high-affinity binding, which underlies its primary mechanism of action. While the trans isomers of indatraline (B1671863) are generally potent inhibitors across all three transporters, the cis isomers have been noted to exhibit a preference for the serotonin transporter. nih.gov
Cis-Indatraline demonstrates a high affinity for the dopamine transporter (DAT). rndsystems.com This interaction results in the potent inhibition of dopamine reuptake, a mechanism shared with psychostimulants like cocaine. nih.gov Studies have quantified the binding affinity (Ki) of indatraline, showing its potent interaction with the DAT. nih.govrndsystems.com The affinity for the DAT is highly dependent on the substitution pattern on the phenyl ring, with 3',4'-dichloro substitution resulting in high potency. nih.gov Research on derivatives has shown that a 4-methoxy derivative of indatraline maintains the same high affinity for the DAT binding site as the parent compound. nih.govacs.org
Table 1: Dopamine Transporter (DAT) Binding Affinity for Indatraline
| Compound | Binding Affinity (Ki) in nM |
|---|---|
| Indatraline | 1.7 nih.govrndsystems.com |
Note: Variations in reported Ki values can arise from different experimental conditions and radioligands used in the binding assays.
The compound is a potent inhibitor of the serotonin transporter (SERT), with research indicating that cis isomers of indatraline preferentially inhibit serotonin uptake compared to other monoamines. nih.govrndsystems.com This potent inhibition of 5-HT reuptake is a key feature of its neurochemical profile. The binding affinity for SERT is also influenced by aromatic substitution, and studies on derivatives found that a 6-methoxy derivative exhibited the highest affinity for SERT. nih.gov
Table 2: Serotonin Transporter (SERT) Binding Affinity for Indatraline
| Compound | Binding Affinity (Ki) in nM |
|---|---|
| Indatraline | 0.42 nih.govrndsystems.com |
Note: Variations in reported Ki values can arise from different experimental conditions and radioligands used in the binding assays.
Cis-Indatraline also effectively inhibits the norepinephrine transporter (NET). nih.govrndsystems.com This action contributes to its profile as a triple reuptake inhibitor. As with DAT and SERT, the 3',4'-dichloro substitution pattern is associated with high affinity for the NET binding site. nih.gov The 6-methoxy derivative of indatraline was also found to have a high affinity for the norepinephrine transporter. nih.gov
Table 3: Norepinephrine Transporter (NET) Binding Affinity for Indatraline
| Compound | Binding Affinity (Ki) in nM |
|---|---|
| Indatraline | 5.8 nih.govrndsystems.com |
Note: Variations in reported Ki values can arise from different experimental conditions and radioligands used in the binding assays.
The kinetics of how inhibitors bind to and dissociate from monoamine transporters are crucial for understanding their pharmacological effects. Studies have investigated the rate of binding for various DAT inhibitors in vivo by measuring the displacement of a radiolabeled ligand from striatal DAT sites over time. nih.gov Such kinetic studies reveal that while many cocaine analogs are pharmacologically more potent, their rates of binding site occupancy can be slower than that of cocaine itself. nih.gov
Dissociation experiments are also used to characterize ligand interactions, particularly in the context of allosteric modulation. nih.gov An allosteric ligand can alter the dissociation rate of a pre-bound primary ligand. For example, a ligand binding to an allosteric site that enhances the affinity at the central binding site will reduce the dissociation rate of the primary ligand. nih.gov
Monoamine transporters possess secondary, or allosteric, binding sites (often termed the S2 site) in addition to the primary substrate binding site (S1). nih.govnih.govnih.govnih.gov Ligands that bind to these allosteric sites can modulate the function of the transporter without directly competing with the endogenous substrate. nih.govnih.gov For instance, the binding of certain antidepressants to the S2 site in SERT can allosterically prevent the dissociation of other ligands from the S1 site. nih.gov
While cis-indatraline is primarily characterized as a competitive inhibitor binding to the S1 site, the existence of these allosteric sites on DAT and SERT presents a potential mechanism for modulating its effects. nih.govnih.gov Combination treatments with different selective reuptake inhibitors have been shown to produce antagonistic effects on DAT, suggesting complex allosteric interactions between different inhibitor binding sites. mdpi.com For example, the NET inhibitor nisoxetine (B1678948) and the SERT inhibitor fluoxetine (B1211875) can increase the IC50 value of the DAT inhibitor vanoxerine, indicating a negative allosteric modulation. mdpi.com This highlights the potential for other compounds to allosterically modulate the binding and inhibitory profile of cis-indatraline.
Alternative Enzymatic and Protein Targets
Beyond its primary action on monoamine transporters, indatraline has been found to interact with other cellular signaling pathways. Research has shown that indatraline can induce autophagy, a cellular process of degradation and recycling of cellular components. nih.govmedchemexpress.com
This induction of autophagy is mediated through the suppression of the mTOR/S6 kinase signaling pathway. nih.gov The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival. By inhibiting this pathway, indatraline triggers the autophagic process. This finding identifies the mTOR/S6K signaling axis as an alternative protein target for indatraline, distinct from its effects on neurotransmitter reuptake. medchemexpress.com
Trypanothione (B104310) Reductase (TryR) Inhibition in Protozoan Parasites
Cis-indatraline has been identified as an inhibitor of trypanothione reductase (TryR), an essential enzyme for the survival of trypanosomatid parasites such as Trypanosoma and Leishmania. TryR is crucial for the regeneration of trypanothione, which protects these parasites from oxidative stress.
Studies on the enzymatic inhibition of TryR by cis-indatraline have revealed a mixed-type inhibition pattern. This indicates that cis-indatraline can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This mode of inhibition suggests a complex interaction with the enzyme's active site and potentially other allosteric sites.
The structure of cis-indatraline is pivotal to its inhibitory activity against TryR. The specific stereochemistry of the cis configuration is thought to be a critical determinant for its interaction with the enzyme. Structure-activity relationship (SAR) studies have explored how modifications to the phenyl-indan scaffold affect its inhibitory potency. These investigations are crucial for the rational design of more potent and selective TryR inhibitors.
Alpha-Synuclein (B15492655) Modulation and Aggregation Dynamics
In the context of neurodegenerative diseases, particularly Parkinson's disease, the modulation of alpha-synuclein is a key area of research. Cis-indatraline has been investigated for its potential to interact with and modify the behavior of this protein. medchemexpress.eu
Research suggests that cis-indatraline may directly bind to the alpha-synuclein protein. medchemexpress.eu The specifics of this binding, including the affinity and the exact binding site on the alpha-synuclein monomer or oligomer, are areas of ongoing investigation. This direct interaction is a prerequisite for its potential to influence the protein's aggregation pathway.
The aggregation of alpha-synuclein into toxic oligomers and fibrils is a hallmark of Parkinson's disease. Studies are exploring whether the binding of cis-indatraline can influence this aggregation process. The potential outcomes of this interaction could include the stabilization of non-toxic monomeric alpha-synuclein, the inhibition of fibril formation, or the diversion of the aggregation pathway towards less harmful species.
Cellular Signaling Pathway Modulation
The broader effects of cis-indatraline on cellular signaling pathways are also under investigation. Its ability to interact with key proteins like TryR and alpha-synuclein suggests that it may have downstream effects on various cellular processes. Understanding these modulatory effects is essential for a comprehensive pharmacological profile of the compound.
Autophagy Induction Mechanisms
Cis-Indatraline has been identified as a novel inducer of autophagy, a cellular process involving the degradation and recycling of cellular components to maintain homeostasis. nih.gov Its mechanisms of action are centered around the modulation of key signaling pathways that regulate this process.
Role of mTOR/S6 Kinase Signaling Pathway Suppression
Cis-Indatraline has been shown to induce autophagy by suppressing the mammalian target of rapamycin (B549165) (mTOR)/S6 kinase (S6K) signaling pathway. nih.govresearchgate.net This pathway is a central regulator of cell growth and proliferation and a known inhibitor of autophagy. nih.govnih.govmdpi.com The inhibitory effect of cis-indatraline on mTOR/S6K signaling is similar to that of rapamycin, a well-known mTOR inhibitor, although it appears to be weaker. researchgate.net Specifically, cis-indatraline decreases the phosphorylation of both mTOR and its downstream target, S6K. researchgate.net The suppression of this pathway by cis-indatraline has been demonstrated to be a key step in its ability to induce autophagy. nih.govresearchgate.net
Contribution of AMPK Signaling Pathway Activation
In addition to suppressing the mTOR/S6K pathway, cis-indatraline also activates the AMP-activated protein kinase (AMPK) signaling pathway. nih.govresearchgate.net AMPK acts as a cellular energy sensor and its activation is a known trigger for autophagy. nih.govnih.gov The activation of AMPK by cis-indatraline precedes the inhibition of the mTOR/S6K signaling axis. nih.gov This suggests a sequential mechanism where cis-indatraline first activates AMPK, which in turn leads to the suppression of mTOR signaling, ultimately resulting in the induction of autophagy. nih.gov The co-treatment of cells with an AMPK inhibitor, compound C, has been shown to inhibit the indatraline-induced AMPK activity and decrease the formation of autophagosomes. researchgate.net
Cellular Autophagosome Formation and LC3 Conversion Processes
The induction of autophagy by cis-indatraline is morphologically characterized by the formation of autophagosomes, which are double-membraned vesicles that sequester cytoplasmic components destined for degradation. nih.govnih.gov Studies have shown that treatment with cis-indatraline increases the number of EGFP-LC3-expressing cells with cytoplasmic autophagosomes. nih.govresearchgate.net A key biochemical marker of autophagosome formation is the conversion of the cytosolic form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, membrane-bound form (LC3-II). nih.gov Immunoblotting analysis has confirmed that cis-indatraline treatment leads to a concentration-dependent and time-dependent increase in the conversion of LC3-I to LC3-II. researchgate.netresearchgate.net This conversion is a critical step in the maturation of the autophagosome membrane. nih.gov The knockdown of essential autophagy-related proteins, ATG5 and ATG7, has been shown to abrogate the autophagy mediated by cis-indatraline. researchgate.net
Effects on Cellular Proliferation and Growth Regulation
Beyond its role in autophagy, cis-indatraline also exerts effects on cellular proliferation and growth.
Impact on Smooth Muscle Cell Accumulation
Research has demonstrated that cis-indatraline can inhibit the accumulation of smooth muscle cells (SMCs). nih.govdntb.gov.ua This effect is linked to its ability to induce autophagy. nih.gov The proliferation of vascular smooth muscle cells is a key event in the development of restenosis, the re-narrowing of arteries after angioplasty. dntb.gov.ua By inducing autophagy, cis-indatraline inhibits the growth of SMCs, suggesting its potential as a therapeutic agent for preventing restenosis. nih.gov
Interaction with Endoplasmic Reticulum Function and Protein Trafficking
The endoplasmic reticulum (ER) is a critical organelle involved in protein and lipid biosynthesis, and it plays a central role in the secretory pathway. nih.gov The trafficking of proteins from the ER to the Golgi apparatus is a fundamental process for their proper sorting and function. nih.gov While direct studies on the interaction of cis-indatraline with ER function and protein trafficking are not extensively detailed in the provided context, its induction of autophagy, a process closely linked with ER stress and function, suggests a potential interplay. The ER is a major source of membrane for the forming autophagosome, and ER stress can be a potent inducer of autophagy. nih.gov
Modulation of Dopamine Transporter Trafficking Dynamics
The interaction of various ligands with the dopamine transporter can significantly alter its trafficking dynamics. Generally, DAT ligands are categorized as either substrates (which are transported into the cell, e.g., amphetamine) or inhibitors (which block the transporter, e.g., cocaine). These two classes of compounds often exert opposing effects on DAT trafficking. Substrates like amphetamine have been shown to induce the internalization of DAT, leading to a decrease in its surface expression. In contrast, inhibitors such as cocaine tend to increase or stabilize the presence of DAT on the plasma membrane.
Cis-Indatraline is characterized as a potent inhibitor of dopamine uptake, with a slower onset and longer duration of action compared to cocaine. This pharmacological profile suggests that its interaction with DAT likely influences the transporter's trafficking, although specific studies detailing these effects are limited. Based on its classification as a DAT inhibitor, it is hypothesized that cis-Indatraline would, similarly to cocaine, promote the cell surface expression of DAT rather than inducing its internalization. This action would be consistent with its function as a reuptake blocker, as a higher density of transporters on the cell surface would be poised to be inhibited, leading to a sustained increase in extracellular dopamine levels.
The constitutive trafficking of DAT involves its internalization into endosomes and subsequent recycling back to the plasma membrane. This process is regulated by various cellular mechanisms, including protein kinase C (PKC) activation, which has been shown to promote DAT internalization. It is plausible that cis-Indatraline, as a DAT inhibitor, could interfere with these regulatory pathways. For instance, it might attenuate the basal rate of DAT endocytosis or enhance the efficiency of its recycling to the cell surface. However, without direct experimental evidence, these remain as scientifically informed hypotheses.
Preclinical Investigation in Model Systems
In Vitro Cellular and Tissue Culture Studies
Application in Neuronal Cell Line Models (e.g., SH-SY5Y Cells)
The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model in neuroscience research, particularly for studying dopaminergic neurons and the effects of neuroactive compounds. These cells endogenously express monoamine transporters, making them a relevant system for investigating drugs that target these proteins.
Analysis of Neurotransmitter Uptake Processes
Indatraline (B1671863) is recognized as a potent, non-selective inhibitor of monoamine transporters, which are responsible for the reuptake of serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) from the synaptic cleft. rndsystems.comtocris.com The inhibition of these transporters prolongs the action of these neurotransmitters. The chemical name for the commonly studied indatraline hydrochloride, (1R,3S)-rel-3-(3,4-Dichlorophenyl)-2,3-dihydro-N-methyl-1H-inden-1-amine hydrochloride, indicates a racemic mixture of cis and trans isomers. tocris.com
The inhibitory potency of indatraline has been quantified in various assays. However, there is some variability in the reported values, which may be due to different experimental conditions and assay systems. For instance, one source reports Kᵢ values of 0.42 nM for SERT, 1.7 nM for DAT, and 5.8 nM for NET. tocris.com Another source reports Kᵢ values of 38.0 nM for SERT, 290.0 nM for DAT, and 600.0 nM for NET. A study utilizing human placental choriocarcinoma (JAR) cells, which endogenously express SERT, determined an IC₅₀ value of 7.87 nM for indatraline's inhibition of serotonin reuptake. researchgate.net
Interactive Data Table: Inhibitory Potency (Kᵢ) of Indatraline at Monoamine Transporters
| Transporter | Kᵢ Value (Source 1) tocris.com | Kᵢ Value (Source 2) |
| SERT | 0.42 nM | 38.0 nM |
| DAT | 1.7 nM | 290.0 nM |
| NET | 5.8 nM | 600.0 nM |
Research in Smooth Muscle Cell Cultures
Investigations have explored the effects of indatraline on vascular smooth muscle cells (SMCs), which are key components of blood vessel walls. Abnormal proliferation of SMCs contributes to the pathology of conditions like atherosclerosis and restenosis (the re-narrowing of an artery after angioplasty).
A key finding is that indatraline induces autophagy in SMCs. medchemexpress.com Autophagy is a cellular process of degradation and recycling of cellular components. In the context of SMCs, inducing autophagy can inhibit cell proliferation. Research has demonstrated that indatraline inhibits the proliferation of SMCs with a reported half-maximal inhibitory concentration (IC₅₀) of 15 µM. medchemexpress.com This anti-proliferative effect is linked to the induction of apoptosis-independent cell death. icm.edu.pl
The mechanism underlying these effects has been attributed to the suppression of the mammalian target of rapamycin (B549165) (mTOR)/S6 kinase signaling pathway. medchemexpress.com Indatraline's activation of the AMPK pathway leads to the inhibition of mTOR/S6K signaling, which in turn promotes robust autophagy and inhibits cell growth. icm.edu.pl These findings suggest a potential therapeutic application for indatraline in preventing or treating conditions characterized by excessive SMC proliferation.
Interactive Data Table: Effect of Indatraline on Smooth Muscle Cells
| Parameter | Finding | Mechanism | Source |
| Cell Proliferation | Inhibition (IC₅₀ = 15 µM) | Induction of Autophagy | medchemexpress.com |
| Signaling Pathway | Suppression of mTOR/S6K | Activation of AMPK | medchemexpress.comicm.edu.pl |
Studies in Protozoan Parasite Culture Systems (e.g., Trypanosoma brucei)
The protozoan parasite Trypanosoma brucei is the causative agent of Human African Trypanosomiasis (sleeping sickness). The search for novel therapeutic agents has led to the screening of various compound libraries against this parasite. High-throughput screening campaigns using whole-cell viability assays are a common strategy to identify compounds with anti-proliferative activity against T. brucei. nih.govresearchgate.net
Within this context, analogues of indatraline have been synthesized and evaluated for their potential as anti-trypanosomal agents. One study focused on the enzyme trypanothione (B104310) reductase (TryR), a key target in Trypanosoma. This research found that the cis isomer of an indatraline analogue was less active against TryR and showed weaker anti-proliferative effects against T. brucei in culture compared to the parent indatraline compound. rndsystems.com This observation led the researchers to focus their subsequent efforts on the trans analogues. rndsystems.com
While these findings provide some insight, the broader preclinical investigation of cis-Indatraline itself as a primary agent against T. brucei in culture systems is not extensively documented in the available literature.
In Vivo Animal Model Research for Mechanistic Insights
Rodent Models for Neurobehavioral Phenotyping
Rodent models are crucial for characterizing the in vivo effects of psychoactive compounds. Behavioral tests such as the forced swim test and drug discrimination paradigms are standard methods for assessing antidepressant-like and subjective drug effects, respectively. researchgate.netnih.govnih.gov
Indatraline has been shown to be centrally active after systemic administration and to produce behavioral effects in mice that suggest enhanced activity of dopamine, norepinephrine, and serotonin systems. In drug discrimination studies, rats trained to distinguish between saline and a high dose of cocaine have been shown to recognize indatraline as being cocaine-like, indicating that it produces similar subjective effects.
Models of Vascular Remodeling (e.g., Rat Restenosis Model)
Recent research has uncovered a novel application for cis-indatraline in the context of vascular remodeling. Specifically, it has been investigated for its potential to inhibit restenosis, the re-narrowing of an artery after being widened. In a rat restenosis model, cis-indatraline was found to suppress the accumulation of smooth muscle cells, a key process in restenosis. researchgate.netnih.gov This effect is attributed to the induction of autophagy, a cellular self-cleaning process, through the suppression of the mTOR/S6 kinase signaling pathway. researchgate.netnih.gov
Below is a data table summarizing the findings related to cis-indatraline's effect on vascular remodeling:
Transgenic Invertebrate Models for Neurodegeneration (e.g., Drosophila Synucleinopathy Models)
The fruit fly, Drosophila melanogaster, serves as a valuable model organism for studying neurodegenerative diseases due to the high degree of genetic similarity with humans. frontiersin.org Transgenic Drosophila models that express human α-synuclein are used to study Parkinson's disease, a synucleinopathy. nih.gov While direct studies using cis-indatraline in Drosophila synucleinopathy models are not extensively detailed in the provided search results, its potential for research in neurodegenerative diseases is recognized. medchemexpress.commedchemexpress.com The ability of compounds to modulate neurotransmitter systems and cellular processes like autophagy makes them of interest in the study of neurodegeneration. nih.govnih.gov
The table below outlines the relevance of Drosophila models for neurodegeneration research:
Advanced Research Methodologies and Analytical Approaches
Ligand Binding Assay Methodologies
Ligand binding assays are fundamental in determining the interaction between a ligand, such as cis-Indatraline, and its target receptors. These assays are pivotal for characterizing the affinity and selectivity of the compound.
Mass Spectrometry-Based Binding Assays (MS Binding Assays)
A modern, label-free approach for studying ligand-receptor interactions is the Mass Spectrometry-Based Binding Assay (MS Binding Assay). nih.govnih.gov This technique directly measures the ligand's binding by mass spectrometric detection, offering a significant advantage over methods that require labeled molecules. nih.gov For instance, label-free MS Binding Assays have been successfully developed for the human dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters (hDAT, hNET, and hSERT). nih.gov In these assays, the cis-configured diastereomer of indatraline (B1671863), among other forms, was investigated in saturation experiments to determine its binding characteristics. nih.gov
The development and validation of a liquid chromatography-electrospray ionization-tandem mass spectrometric (LC-ESI-MS/MS) method for indatraline has been instrumental in enabling its quantification in MS Binding Assays. dntb.gov.ua This high-sensitivity method allows for the precise measurement of the compound, which is essential for accurate binding affinity determination. nih.govdntb.gov.ua
Comparative Analysis with Traditional Radioligand Binding Assays
Traditionally, radioligand binding assays have been the gold standard for assessing drug-transporter interactions. nih.gov These assays utilize a radiolabeled compound to quantify binding to a target. The results from MS Binding Assays for monoamine transport inhibitors have shown excellent agreement with those obtained from traditional radioligand binding assays. nih.gov This concordance validates MS Binding Assays as a powerful and reliable alternative for characterizing new monoamine reuptake inhibitors. nih.gov
Radioligand binding assays have been used to determine the inhibitory constants (Ki) of indatraline hydrochloride for the serotonin transporter (SERT), dopamine transporter (DAT), and noradrenaline transporter (NET). tocris.comrndsystems.com
Table 1: Inhibitory Constants (Ki) of Indatraline Hydrochloride for Monoamine Transporters
| Transporter | Ki (nM) |
| SERT | 0.42 tocris.comrndsystems.com |
| DAT | 1.7 tocris.comrndsystems.com |
| NET | 5.8 tocris.comrndsystems.com |
This table presents the Ki values of indatraline hydrochloride for the serotonin, dopamine, and noradrenaline transporters as determined by radioligand binding assays.
Structural Elucidation and Stereochemical Characterization Techniques
Understanding the three-dimensional structure and stereochemistry of cis-Indatraline is critical for comprehending its biological activity.
X-ray Crystallography for Molecular Structure Determination
X-ray crystallography is a powerful technique used to determine the precise arrangement of atoms within a crystal, providing a detailed three-dimensional molecular structure. This method has been applied to derivatives of indatraline to understand their structure-activity relationships. nih.govacs.org The crystal structure data, including bond lengths, angles, and torsion angles, offer invaluable insights into how the molecule interacts with its biological targets. acs.org While specific crystallographic data for cis-Indatraline (hydrochloride) itself is not detailed in the provided context, the application of this technique to its analogues underscores its importance in the field. nih.govacs.org
Chiral Chromatography and High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Purity Assessment
Due to the presence of stereogenic centers, indatraline exists as different stereoisomers. nih.gov Chiral chromatography is an essential technique for separating these enantiomers and diastereomers. For instance, a single-run reversed-phase High-Performance Liquid Chromatography (HPLC) method has been developed to determine the enantiomeric purity of related compounds like sertraline, which also has cis and trans isomers. nih.gov
HPLC is also routinely used to assess the purity of indatraline hydrochloride, with standards often requiring a purity of ≥99%. tocris.comrndsystems.com The development of specific HPLC methods, sometimes using chiral columns like Chiralpak, allows for the effective resolution of all stereoisomers, which is crucial for ensuring that the biological activity observed is attributable to the correct isomer. nih.gov
Cellular and Molecular Biology Techniques
To investigate the effects of cis-Indatraline within a biological context, various cellular and molecular biology techniques are employed. Cell-based assays using human embryonic kidney (HEK) 293 cells stably expressing monoamine transporters are common for studying uptake inhibition. nih.gov
Indatraline hydrochloride has been shown to induce autophagy and inhibit cell proliferation in smooth muscle cells. medchemexpress.com Studies have utilized EGFP-LC3 stable cells and HeLa cells to observe the concentration-dependent effects of indatraline on autophagy, noting an increase in fluorescent vacuoles in the cytoplasm. medchemexpress.com Furthermore, research has indicated that indatraline affects the AMPK/mTOR/S6K signaling pathway, which is a key regulator of cellular processes like growth and autophagy. medchemexpress.com
High Content Screening (HCS) Systems
High Content Screening (HCS) has been a pivotal technology in identifying the novel functions of cis-Indatraline beyond its known role as a monoamine transporter inhibitor. HCS integrates automated fluorescence microscopy with quantitative image analysis to assess multiple cellular parameters simultaneously, making it a powerful tool for phenotypic drug discovery. researchgate.net
In a notable study, cis-Indatraline was identified as a potent inducer of autophagy from a library of 2,386 clinical drugs using an HCS-based approach. nih.gov The screen utilized LysoTracker Red, a fluorescent dye that accumulates in acidic vesicular organelles like autolysosomes. Cells treated with cis-Indatraline showed a significant, quantifiable increase in LysoTracker Red fluorescence, signaling the activation of the autophagic pathway. researchgate.netnih.gov This unbiased, image-based screening method was crucial for uncovering a previously un-reported activity of the compound, demonstrating the power of HCS in drug repositioning and mechanism-of-action studies. nih.gov
Advanced Fluorescent Imaging Techniques
To validate and further explore the HCS findings, researchers employed a variety of advanced fluorescent imaging techniques. These methods provide visual and quantitative evidence of the cellular processes affected by cis-Indatraline.
EGFP-LC3: Cells stably expressing a fusion protein of Enhanced Green Fluorescent Protein (EGFP) and Microtubule-associated protein 1A/1B-light chain 3 (LC3) are a cornerstone for monitoring autophagy. In its cytosolic form (LC3-I), the fluorescence is diffuse. Upon autophagy induction, LC3-I is converted to LC3-II and recruited to the autophagosome membrane, appearing as distinct green puncta. Studies showed that treatment with cis-Indatraline caused a dose-dependent increase in the formation of these EGFP-LC3 puncta, confirming its role in autophagosome formation. nih.govmedchemexpress.com
LysoTracker: As used in the initial HCS screen, LysoTracker dyes are valuable for visualizing the late stages of autophagy, where autophagosomes fuse with lysosomes. The increased fluorescence observed with cis-Indatraline treatment points to an active and complete autophagic flux. researchgate.netnih.gov
Monodansylcadaverine (MDC) Staining: MDC is another fluorescent probe that accumulates in autophagic vacuoles. Quantitative fluorescence measurements using MDC staining further corroborated the findings from HCS and EGFP-LC3 imaging, showing a significant increase in autophagic vacuoles in cells treated with cis-Indatraline. researchgate.net
Immunoblotting Techniques (e.g., for LC3 Conversion Studies)
Immunoblotting, or Western blotting, provides a quantitative measure of protein levels and is essential for confirming the molecular events of autophagy. The key hallmark of autophagy activation detected by this method is the conversion of LC3-I to LC3-II.
Upon treatment with cis-Indatraline, a concentration-dependent and time-dependent increase in the amount of LC3-II was observed via immunoblotting. nih.govmedchemexpress.com This conversion was detected at concentrations as low as 5 µM. nih.gov To ensure that the accumulation of LC3-II was due to increased autophagic flux rather than a blockage of lysosomal degradation, experiments were conducted in the presence of lysosomal protease inhibitors like E64d. The results of these flux assays confirmed that cis-Indatraline genuinely induces autophagy. researchgate.net
Gene Expression Modulation and Transfection Strategies
To dissect the specific molecular pathways involved in cis-Indatraline's activity, researchers use gene expression modulation and transfection techniques. These strategies allow for the manipulation of specific protein levels to determine their necessity in a given cellular response.
For instance, to confirm that the observed effects were indeed due to the canonical autophagy pathway, key autophagy-related genes such as ATG5 and ATG7 were knocked down using small interfering RNA (siRNA) transfection. researchgate.netnih.gov In cells where ATG5 or ATG7 expression was silenced, cis-Indatraline was no longer able to induce LC3 conversion, demonstrating that its pro-autophagic effect is dependent on these essential autophagy proteins. researchgate.netnih.gov
Furthermore, transfection is used to introduce plasmids encoding proteins like EGFP-LC3 for imaging studies or to overexpress specific targets to study drug-protein interactions. nih.govnih.gov These genetic tools are indispensable for validating the mechanism of action of compounds like cis-Indatraline.
Enzymatic Activity Assays
Enzymatic activity assays are crucial for quantifying the direct effects of a compound on its targets. For cis-Indatraline, a known monoamine uptake inhibitor, these assays typically measure the inhibition of neurotransmitter transport by the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). researchgate.netresearchgate.net
These assays often involve incubating cells or synaptosomes that express the transporters with a radiolabeled substrate (e.g., [³H]dopamine) and varying concentrations of the inhibitor. researchgate.netresearchgate.net The amount of radioactivity taken up by the cells is measured, and the concentration of cis-Indatraline that inhibits 50% of the uptake (IC₅₀) is determined. These values can then be used to calculate the binding affinity (Ki). Such assays have established that cis-Indatraline is a potent, non-selective inhibitor of all three major monoamine transporters.
| Transporter | Inhibition Constant (Ki) |
| Serotonin Transporter (SERT) | 0.42 nM |
| Dopamine Transporter (DAT) | 1.7 nM |
| Norepinephrine Transporter (NET) | 5.8 nM |
This table contains data for Indatraline hydrochloride, the parent compound of cis-Indatraline.
Computational and Theoretical Chemistry Approaches
Complementing wet-lab experiments, computational methods provide insight into the molecular interactions that govern the activity of cis-Indatraline.
Molecular Modeling and Ligand-Protein Docking Studies
Molecular modeling and docking are powerful computational tools used to predict how a ligand, such as cis-Indatraline, binds to its protein target. Given the high homology between the monoamine transporters, these studies are particularly useful for understanding the structural basis of inhibitor binding and selectivity. researchgate.net
Although crystal structures for all human transporters are not always available, researchers can build homology models based on closely related structures, such as the bacterial leucine (B10760876) transporter (LeuT). researchgate.net Using these models, docking simulations can be performed to place the cis-Indatraline molecule into the binding sites of SERT, DAT, and NET.
These simulations help to:
Identify key amino acid residues that interact with the compound.
Explain the structure-activity relationship (SAR), for instance, why the dichlorophenyl group is important for its activity. acs.org
Provide a rationale for the compound's affinity and selectivity profile.
Guide the design of new, more selective, or potent analogs. nih.gov
These computational approaches are integral to modern drug discovery and have been applied to the broader class of monoamine transporter inhibitors to which cis-Indatraline belongs. researchgate.netsc.edu
Theoretical and Conceptual Frameworks in Cis Indatraline Research
Paradigms of Monoamine Transporter Regulation and Function
Central to the pharmacology of cis-indatraline is its interaction with monoamine transporters. These proteins are critical for regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.
Fundamental Mechanisms of Neurotransmitter Reuptake Inhibition
Neurotransmitter reuptake is a crucial process for terminating synaptic transmission and recycling neurotransmitters. ontosight.aiwikipedia.org It is carried out by specialized transporter proteins located on the presynaptic neuron or adjacent glial cells. ontosight.ai These transporters bind to specific neurotransmitters in the synaptic cleft and move them back into the presynaptic neuron. ontosight.ainumberanalytics.com This process is vital for maintaining the precise timing and strength of neuronal signals. numberanalytics.com
Reuptake inhibitors, such as cis-indatraline, function by blocking these transporter proteins. ontosight.aiwikipedia.org This blockage prevents the reabsorption of neurotransmitters, leading to their accumulation in the synaptic cleft. ontosight.aiwikipedia.org The increased concentration of neurotransmitters enhances their binding to postsynaptic receptors, thereby prolonging and amplifying the neuronal signal. wikipedia.org Many antidepressant and psychostimulant drugs exert their effects through this mechanism of reuptake inhibition. wikipedia.org For instance, selective serotonin (B10506) reuptake inhibitors (SSRIs) specifically block the serotonin transporter (SERT), leading to increased serotonin levels in the synapse, which is thought to be the basis for their antidepressant effects. youtube.com
Principles of Substrate and Inhibitor Interactions at Transporter Binding Sites
Monoamine transporters, including the serotonin transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET), possess distinct binding sites for their respective neurotransmitter substrates and for inhibitors. nih.govbohrium.com The interaction between a molecule and a transporter is governed by principles of molecular recognition, where the shape, size, and chemical properties of the molecule determine its affinity and activity at the binding site. mhmedical.com
Substrates, the endogenous neurotransmitters, bind to a primary binding site (the S1 site) within the transporter. nih.gov This binding event, along with the co-binding of ions like sodium and chloride, triggers a conformational change in the transporter protein, leading to the translocation of the substrate across the cell membrane. nih.gov
Inhibitors can interact with transporters in several ways. Competitive inhibitors bind to the same primary S1 site as the substrate, directly competing with it and preventing its transport. nih.gov Non-competitive inhibitors may bind to a different site on the transporter, known as an allosteric site (such as the S2 site), which can induce a conformational change that prevents the transporter from functioning correctly, even if the substrate is bound to the S1 site. nih.gov The binding of antidepressants to a secondary substrate binding site has been observed in the bacterial homologue of SERT, LeuT. nih.gov
Cis-indatraline is a potent inhibitor of SERT, DAT, and NET. rndsystems.comtocris.com Its specific binding affinities for these transporters are detailed in the table below.
| Transporter | Ki (nM) |
| Serotonin Transporter (SERT) | 0.42 |
| Dopamine Transporter (DAT) | 1.7 |
| Norepinephrine Transporter (NET) | 5.8 |
This table displays the inhibitor binding affinity (Ki) of cis-indatraline for the human serotonin, dopamine, and norepinephrine transporters. rndsystems.comtocris.com
Role of Autophagy in Cellular Homeostasis and Disease Pathophysiology
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. nih.gov This "self-eating" mechanism is essential for maintaining cellular homeostasis by removing damaged organelles, misfolded proteins, and invading pathogens. nih.govnih.gov The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material and then fuses with a lysosome to form an autolysosome, where the contents are degraded and recycled. nih.gov
Dysregulation of autophagy is implicated in a wide range of human diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases. nih.govnih.gov In the context of the nervous system, autophagy is particularly critical for the health of post-mitotic neurons, which rely on this process to clear aggregated proteins and damaged organelles that can otherwise accumulate and lead to cellular dysfunction and death. nih.gov
Recent research has revealed that cis-indatraline can induce autophagy. nih.gov Studies have shown that indatraline (B1671863) treatment leads to the formation of autophagosomes and the conversion of LC3-I to LC3-II, a key marker of autophagy activation. nih.gov This induction of autophagy by indatraline appears to be mediated through the suppression of the mTOR/S6 kinase signaling pathway, a central regulator of cell growth and autophagy. nih.gov This finding suggests a potential link between monoamine transporter inhibition and the regulation of cellular waste clearance mechanisms. nih.gov
Protein Misfolding and Aggregation in Neuropathological Contexts
The proper folding of proteins into their specific three-dimensional structures is essential for their function. mdpi.com Protein misfolding can lead to the formation of insoluble aggregates, a common pathological hallmark of many neurodegenerative diseases, often referred to as proteinopathies. nih.govnih.gov These protein aggregates can be toxic to cells, disrupting cellular processes and leading to neuronal death. mdpi.com
Examples of proteinopathies include the accumulation of amyloid-beta plaques and tau tangles in Alzheimer's disease, and alpha-synuclein (B15492655) aggregates in Parkinson's disease. nih.govnih.gov The mechanisms underlying protein misfolding and aggregation are complex and can be influenced by genetic mutations, environmental factors, and age-related declines in cellular quality control systems, such as the ubiquitin-proteasome system and autophagy. mdpi.com Impaired autophagy, in particular, can lead to the accumulation of misfolded proteins, contributing to the progression of these diseases. nih.govnih.gov
Given that cis-indatraline has been shown to induce autophagy, it presents a potential therapeutic avenue for conditions characterized by protein aggregation. nih.gov By enhancing the cell's ability to clear misfolded proteins, it may help to mitigate the cellular toxicity associated with these aggregates.
Significance of Stereochemical Principles in Medicinal Chemistry
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in medicinal chemistry. The biological activity of a drug is highly dependent on its shape, as this determines its ability to interact with its target, such as a receptor or enzyme. mhmedical.com
Diastereomer and Enantiomer Specificity in Biological Systems
Many drug molecules are chiral, meaning they exist as two non-superimposable mirror images called enantiomers. nih.gov These enantiomers can have identical physical and chemical properties in an achiral environment, but they often exhibit different pharmacological and toxicological profiles in the chiral environment of the body. nih.govslideshare.net This is because biological targets, being composed of chiral amino acids and sugars, can differentiate between the enantiomers of a drug, leading to stereoselective binding. nih.gov
One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even responsible for undesirable side effects (the distomer). nih.gov Similarly, diastereomers, which are stereoisomers that are not mirror images of each other, also have different physical properties and distinct biological activities. slideshare.net
The synthesis of indatraline can result in different stereoisomers. wikipedia.org The cis and trans diastereomers arise from the relative orientation of the substituents on the indane ring. wikipedia.org Furthermore, each of these diastereomers can exist as a pair of enantiomers. The biological activity of indatraline is highly dependent on its stereochemistry. Cis-indatraline is the pharmacologically active form, exhibiting potent inhibition of monoamine transporters. tocris.comwikipedia.org The development of single-enantiomer drugs is often pursued to provide a more specific therapeutic action and a better safety profile. nih.govtaylorfrancis.com
Strategic Design of Small Molecule Modulators for Specific Biological Targets
The development of novel psychoactive compounds, such as cis-Indatraline, is deeply rooted in the strategic design of small molecule modulators engineered to interact with specific biological targets. In the case of cis-Indatraline, these targets are the plasma-membrane monoamine transporters (MATs), which include the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). nih.govfrontiersin.org These transporters are critical for regulating neurotransmission by reuptaking their respective neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—from the synaptic cleft back into the presynaptic neuron. frontiersin.orgnih.gov The inhibition of this reuptake process increases the synaptic concentration and duration of action of these neurotransmitters.
The core strategy behind the design of cis-Indatraline and related compounds is the "Triple Reuptake Inhibitor" (TRI) paradigm. nih.govnih.gov This approach is based on the monoamine hypothesis, which links deficiencies in serotonin, norepinephrine, and dopamine to the pathophysiology of certain neurological and psychiatric conditions. acs.orgrsc.org While earlier antidepressants like Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) target one or two of these transporters, the TRI concept posits that a broader spectrum of action, encompassing all three MATs, could lead to improved therapeutic outcomes. nih.govpharmgkb.org The simultaneous elevation of dopamine, in addition to serotonin and norepinephrine, is thought to be particularly important for addressing symptoms that may be resistant to SSRIs or SNRIs. nih.govacs.org
A fundamental aspect of the strategic design process involves detailed structure-activity relationship (SAR) studies. SAR studies systematically modify the chemical structure of a lead compound to understand how these changes affect its biological activity. For indatraline analogues, research has focused on how altering substituents on the indane ring system impacts binding affinity and selectivity for DAT, SERT, and NET. nih.gov
For instance, a study involving the synthesis of various methoxy-containing derivatives of indatraline revealed significant effects on transporter affinity. The introduction of a methoxy (B1213986) group at different positions on the indane structure altered both the potency and the selectivity profile of the molecule. While the 4-methoxy derivative maintained high affinity for the dopamine transporter, similar to the parent indatraline compound, other analogues showed reduced affinity across all three transporters. nih.gov Notably, the 6-methoxy derivative demonstrated the highest affinity for both the serotonin and norepinephrine transporters while retaining a reasonable affinity for the dopamine transporter, marking it as a promising template for further development. nih.gov
These research findings highlight the delicate balance required in modulator design. The goal is not merely to inhibit the transporters, but to achieve a specific, optimized profile of relative inhibitory potencies (e.g., DAT:SERT:NET ratios) to produce the desired pharmacological effect.
Binding Affinities of Indatraline and Methoxy Analogues at Monoamine Transporters
| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) |
|---|---|---|---|
| Indatraline | 1.3 | 1.1 | 4.1 |
| 4-Methoxy derivative (13a) | 1.3 | 2.5 | 11 |
| 5-Methoxy derivative (13b) | 4.8 | 3.3 | 11 |
| 6-Methoxy derivative (13c) | 14 | 0.8 | 2.4 |
| 7-Methoxy derivative (13d) | 11 | 2.9 | 10 |
Data sourced from research on methoxy derivatives of indatraline. nih.gov
The stereochemistry of the molecule is another critical design element. The prefix "cis" in cis-Indatraline refers to the spatial arrangement of substituents on the indane ring. Different stereoisomers (e.g., cis versus trans) of a molecule can have vastly different pharmacological activities and potencies at the same biological target. mdpi.com The specific cis configuration of indatraline is crucial for its characteristic high-affinity binding to the monoamine transporters.
Modern drug design strategies also increasingly rely on computational and virtual screening techniques. nih.govnih.gov By using structural models of the monoamine transporters, often based on the crystal structures of bacterial homologues like LeuT, researchers can simulate how potential drug candidates will bind to the orthosteric (primary binding site) or allosteric (secondary) sites on the transporter proteins. nih.govfrontiersin.org This computational approach allows for the rational design and prioritization of novel molecular structures before undertaking more resource-intensive chemical synthesis and biological testing. nih.gov
Q & A
Q. How can researchers analytically confirm the identity and purity of cis-Indatraline hydrochloride in experimental setups?
Methodological Answer:
- Chromatographic techniques : Use high-performance liquid chromatography (HPLC) with a reference standard to verify retention time and peak purity. Pair with mass spectrometry (LC-MS) for structural confirmation .
- Spectroscopic validation : Nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) should confirm stereochemical configuration and rule out trans-isomer contamination, which may alter pharmacological activity .
- Purity assessment : Quantify impurities via pharmacopeial guidelines (e.g., EP/USP), focusing on residual solvents and related substances using validated thresholds (e.g., <0.1% for critical impurities) .
Q. What is the pharmacological rationale for selecting this compound as a reference compound in neurotransmitter reuptake studies?
Methodological Answer:
- Target specificity : cis-Indatraline is a potent inhibitor of dopamine, norepinephrine, and serotonin transporters (DAT, NET, SERT), making it a tool for studying synaptic plasticity and monoamine dysregulation. Use radiolabeled analogs (e.g., H-cis-Indatraline) for binding assays to quantify transporter affinity .
- Control design : Compare against its inactive enantiomer (e.g., trans-Indatraline) to isolate stereospecific effects. Dose-response curves should validate selectivity across transporters to avoid off-target interactions .
Advanced Research Questions
Q. How should researchers address discrepancies in cis-Indatraline’s efficacy data across in vitro vs. in vivo models of addiction?
Methodological Answer:
- Model optimization : In vitro assays (e.g., HEK293 cells expressing human transporters) may lack metabolic factors present in vivo. Incorporate liver microsomes or S9 fractions to simulate hepatic metabolism and assess metabolite interference .
- Data reconciliation : Use meta-analysis frameworks to evaluate interspecies variability (e.g., rodent vs. primate models). Apply statistical tools (e.g., Bland-Altman plots) to quantify bias and adjust for confounding variables like blood-brain barrier permeability .
Q. What experimental strategies mitigate stereochemical instability of this compound under physiological conditions?
Methodological Answer:
- Stability profiling : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with chiral HPLC to monitor isomerization. Buffer systems mimicking physiological pH (7.4) should be prioritized to assess hydrolytic degradation .
- Formulation controls : Use lyophilized formulations or antioxidant excipients (e.g., ascorbic acid) to prevent racemization in aqueous solutions. Validate stability via forced degradation studies under UV light and oxidative stress .
Q. How can pharmacokinetic (PK) data for this compound be integrated into preclinical neuropharmacology studies?
Methodological Answer:
- Compartmental modeling : Use non-linear mixed-effects modeling (NONMEM) to correlate plasma concentrations with CNS exposure. Include cerebrospinal fluid (CSF) sampling in rodent models to estimate brain-to-plasma ratios .
- Dose calibration : Adjust dosing regimens based on species-specific clearance rates. For example, murine models may require higher doses than primates due to faster metabolic clearance .
Data Contradiction & Validation
Q. How should conflicting results about cis-Indatraline’s off-target effects on sigma receptors be resolved?
Methodological Answer:
- Assay standardization : Use orthogonal binding assays (e.g., radioligand displacement vs. functional cAMP assays) to confirm sigma receptor interactions. Cross-validate findings with knockout models (e.g., σ1R-/- mice) .
- Negative controls : Include structurally related but pharmacologically distinct compounds (e.g., haloperidol for sigma receptors) to rule out assay artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
